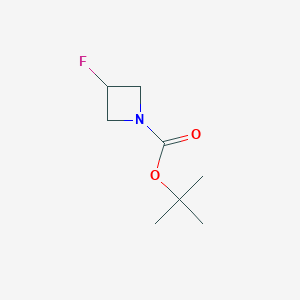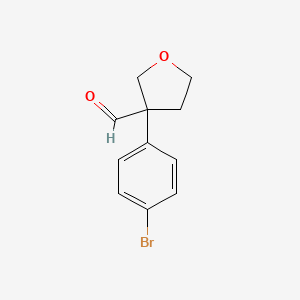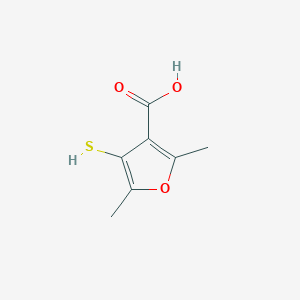![molecular formula C27H22N4O4S B2766629 N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-82-5](/img/no-structure.png)
N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an indole moiety and a quinazolinone moiety. Indoles are a class of compounds that consist of a benzene ring fused to a pyrrole ring . Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The indole moiety would contribute to the aromaticity of the molecule, while the quinazolinone moiety could potentially form hydrogen bonds .Chemical Reactions Analysis
Indoles are known to undergo electrophilic substitution reactions more readily than simple arenes. The most reactive position is C3, which is the carbon between the nitrogen and the benzene ring . Quinazolinones can act as a base and form salts with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the indole and quinazolinone moieties. In general, indoles are relatively stable compounds, although they can be oxidized to oxindoles .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research on this compound involves its synthesis and various chemical transformations. One study focused on the synthesis of related compounds through reactions of anthranilamide with isocyanates, leading to the formation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and similar derivatives. These processes are crucial for developing novel compounds with potential biological activities (Chern et al., 1988).
Biological Activities and Applications
Several studies have been conducted to explore the biological activities of compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide. For instance, research on substituted benzoquinazolinones demonstrated the synthesis of amino- and sulfanyl-derivatives, with some compounds showing significant anticancer activity (Nowak et al., 2015). Another study developed novel derivatives as CFM-1 analogs, showing remarkable antitumor activity against several cancer cell lines, highlighting the compound's potential in cancer research (Alafeefy et al., 2015).
Antimicrobial and Antifungal Activities
Compounds related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. A study on pyrazoline and pyrazole derivatives demonstrated significant antibacterial and antifungal properties, suggesting the potential of these compounds in treating infectious diseases (Hassan, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid, followed by the addition of a benzoyl chloride group to the resulting product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "Benzoyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt of the amine.", "Step 2: Dissolve 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid in diethyl ether and add sodium hydroxide to form the sodium salt of the acid.", "Step 3: Add the hydrochloride salt of the amine to the sodium salt of the acid and stir the mixture for several hours to allow for condensation.", "Step 4: Add sodium bicarbonate to the mixture to neutralize the solution and extract the product with diethyl ether.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a mixture of dichloromethane and methanol and add benzoyl chloride to the solution.", "Step 7: Add sodium bicarbonate to the mixture to neutralize the solution and extract the product with dichloromethane.", "Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] } | |
Numéro CAS |
688055-82-5 |
Formule moléculaire |
C27H22N4O4S |
Poids moléculaire |
498.56 |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C27H22N4O4S/c32-25(28-10-9-18-13-29-21-4-2-1-3-19(18)21)17-7-5-16(6-8-17)14-31-26(33)20-11-23-24(35-15-34-23)12-22(20)30-27(31)36/h1-8,11-13,29H,9-10,14-15H2,(H,28,32)(H,30,36) |
Clé InChI |
IRGSPPYVEVJNHJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)
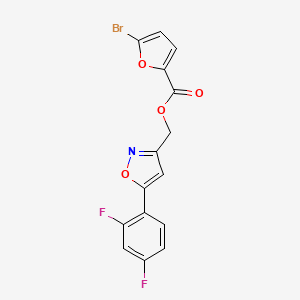
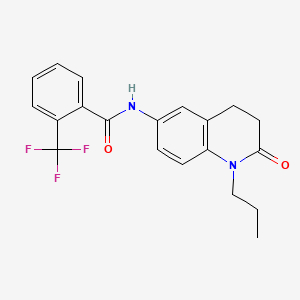
![5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2766556.png)
![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)

![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)
